molecular formula C29H23ClN4O4 B8195935 Seco-DUBA CAS No. 1227961-59-2

Seco-DUBA

Cat. No.: B8195935
CAS No.: 1227961-59-2
M. Wt: 527.0 g/mol
InChI Key: VQAFBYLFRCCWNB-GOSISDBHSA-N
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Description

Seco-DUBA, also known as seco-DUocarmycin hydroxyBenzamide Azaindole, is a prodrug form of duocarmycin. Duocarmycins are potent DNA-alkylating agents that bind to the minor groove of DNA, leading to cell death. This compound is particularly notable for its use in the synthesis of antibody-drug conjugates (ADCs), where it serves as a cytotoxic payload .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of seco-DUBA involves several steps. One method starts with the preparation of the DNA-alkylating unit and the DNA-binding moiety separately. The DNA-alkylating unit is synthesized from methyl 4-hydroxybenzoate through a series of reactions, including chloromethylation and ester hydrolysis . The DNA-binding moiety is prepared by removing the tert-butoxycarbonyl protective group under acidic conditions, followed by coupling with the DNA-alkylating unit using EDC-mediated coupling .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis following the same synthetic routes but optimized for higher yields and purity. The process includes rigorous purification steps such as hydrophobic interaction chromatography to ensure the homogeneity of the final product .

Chemical Reactions Analysis

Seco-DUBA undergoes several types of chemical reactions, primarily focusing on its activation and coupling to antibodies:

Mechanism of Action

Seco-DUBA exerts its effects through its conversion to the active duocarmycin form, which binds to the minor groove of DNA and alkylates it. This leads to DNA damage and subsequent cell death. The molecular targets are primarily the DNA strands, and the pathways involved include the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Seco-DUBA is compared with other duocarmycin-based compounds and ADCs:

    SYD985: A HER2-targeting ADC that uses this compound as its cytotoxic payload.

    MGC018: An anti-B7-H3 ADC that also uses a duocarmycin-based payload.

Similar Compounds

Properties

IUPAC Name

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-9-methyl-1,2-dihydrobenzo[e]indole-3-carbonyl]imidazo[1,2-a]pyridin-6-yl]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN4O4/c1-16-3-2-4-21-24(36)11-23-27(26(16)21)18(12-30)13-34(23)29(38)22-15-33-14-19(7-10-25(33)32-22)31-28(37)17-5-8-20(35)9-6-17/h2-11,14-15,18,35-36H,12-13H2,1H3,(H,31,37)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFBYLFRCCWNB-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227961-59-2
Record name Seco-duocarmycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227961592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECO-DUOCARMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYF7MUE6JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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